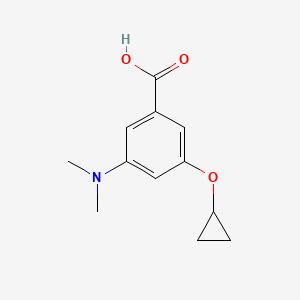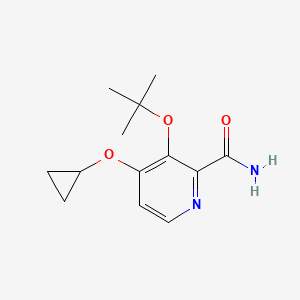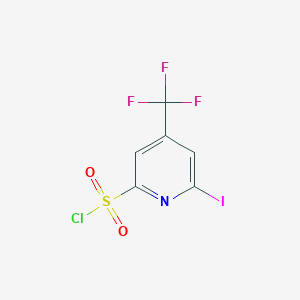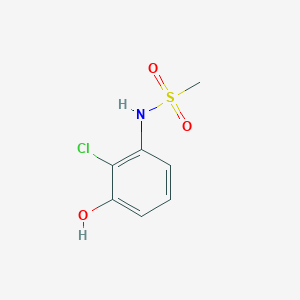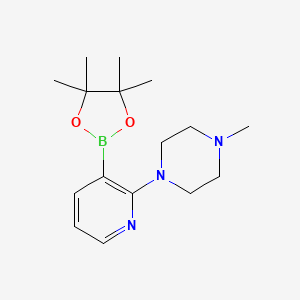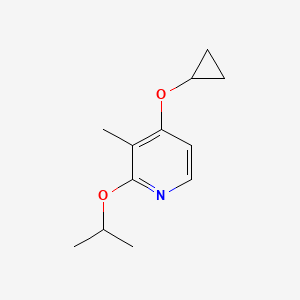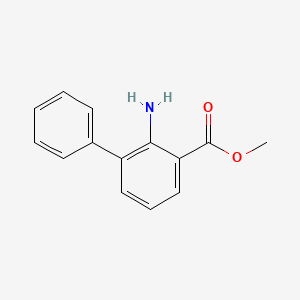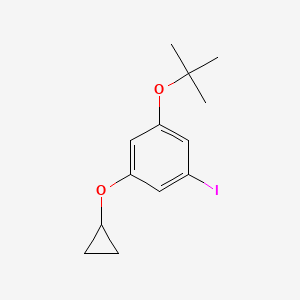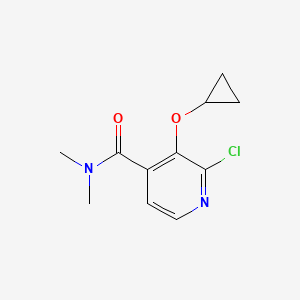
2-Chloro-3-cyclopropoxy-N,N-dimethylisonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-cyclopropoxy-N,N-dimethylisonicotinamide is a chemical compound with the molecular formula C11H13ClN2O2 and a molecular weight of 240.689 g/mol . This compound is known for its unique structure, which includes a chloro group, a cyclopropoxy group, and a dimethylisonicotinamide moiety.
Méthodes De Préparation
The preparation of 2-Chloro-3-cyclopropoxy-N,N-dimethylisonicotinamide typically involves several steps. One common method starts with 2-chloronicotinic acid as the raw material. This acid undergoes an esterification reaction with methanol to form 2-chloromethyl nicotinate. The resulting ester then undergoes aminolysis with dimethylamine in the presence of a catalyst to yield this compound . This method is advantageous due to its mild reaction conditions, simple process equipment, and low production cost.
Analyse Des Réactions Chimiques
2-Chloro-3-cyclopropoxy-N,N-dimethylisonicotinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The chloro group in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Applications De Recherche Scientifique
2-Chloro-3-cyclopropoxy-N,N-dimethylisonicotinamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-cyclopropoxy-N,N-dimethylisonicotinamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-Chloro-3-cyclopropoxy-N,N-dimethylisonicotinamide can be compared with other similar compounds, such as:
2-Chloro-N,N-dimethylnicotinamide: This compound shares a similar structure but lacks the cyclopropoxy group.
3-Cyclopropoxy-N,N-dimethylisonicotinamide: This compound lacks the chloro group but retains the cyclopropoxy and dimethylisonicotinamide moieties.
2-Chloro-3-methoxy-N,N-dimethylisonicotinamide: This compound has a methoxy group instead of a cyclopropoxy group.
Propriétés
Formule moléculaire |
C11H13ClN2O2 |
|---|---|
Poids moléculaire |
240.68 g/mol |
Nom IUPAC |
2-chloro-3-cyclopropyloxy-N,N-dimethylpyridine-4-carboxamide |
InChI |
InChI=1S/C11H13ClN2O2/c1-14(2)11(15)8-5-6-13-10(12)9(8)16-7-3-4-7/h5-7H,3-4H2,1-2H3 |
Clé InChI |
SXGRLFJIZPKRRK-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1=C(C(=NC=C1)Cl)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


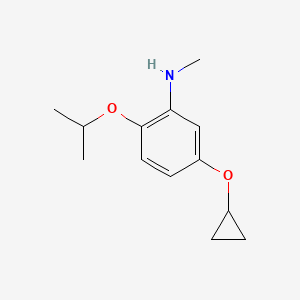
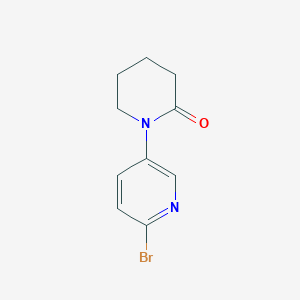
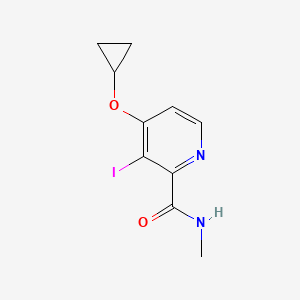

![2-[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]ethanamine](/img/structure/B14836219.png)

